molecular formula C6H4BrF2N B033399 4-Bromo-2,6-difluoroaniline CAS No. 67567-26-4

4-Bromo-2,6-difluoroaniline

Cat. No.: B033399
CAS No.: 67567-26-4
M. Wt: 208 g/mol
InChI Key: BFQSQUAVMNHOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-difluoroaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H4BrF2N and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Photovoltaic Devices : A study found that 4-bromoanisole plays a role in controlling phase separation and purity in organic photovoltaic devices. It promotes aggregation of P3HT and improves morphology in polymer-polymer blends (Liu et al., 2012).

  • DNA Binding Agent : A synthesized compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, shows potential as a DNA binding agent, which could be useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

  • Synthesis of Black Fluorane Dye : In a modular microreaction system, 4-bromo-3-methylanisole was synthesized with 99.5% conversion, indicating its utility in producing black fluorane dye for thermal papers with minimal byproducts (Xie et al., 2020).

  • Construction of Biologically Important Azaheterocycles : A study developed a method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones, which can be used to construct CF3-bearing azaheterocycles like pyrazoles, pyridones, and triazoles (Usachev et al., 2021).

  • Synthesis of 4-(Difluoromethylidene)-tetrahydroquinolines : A study demonstrates the use of 2-bromo-3,3,3-trifluoropropene (BTP) to catalyze defluorinative reactions with N-aryl amino acids, leading to the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines (Zeng et al., 2022).

  • Nephrotoxicity Studies : A study found that 3,5-dihaloanilines, including compounds similar to 4-Bromo-2,6-difluoroaniline, are more potent nephrotoxicants than 4-haloaniline isomers (Hong et al., 2000).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

The reaction temperature is 10-30 ℃, the reaction time is 4-6 hours, and the reaction solvent is water . The additional quality ratio of difluoroaniline and hydromodrine is: 1.0: 1.4-2.0, the method of adding the ingredient is: 2,6-difluoroaniline drops to a hydrocerolytic solution .

Properties

IUPAC Name

4-bromo-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQSQUAVMNHOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346178
Record name 4-Bromo-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67567-26-4
Record name 4-Bromo-2,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) was added slowly, dropwise to a stirred solution of 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml) keeping the temperature below 25° C. The mixture was stirred at room temperature for 2 h, and then sodium thiosulphate (50 g), sodium acetate (125 g) and water (700 ml) were added and the mixture was cooled in a refrigerator overnight. The product was filtered off, dissolved in ether, and the ether phase was washed with water, 10% sodium hydroxide, water and dried (MgSO4). The solvent was removed in vacuo to yield a pale yellow solid (134 g) which was steam distilled to give a colourless solid.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
sodium thiosulphate
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

300 g of bromine was added drop-wise to 231 g of 2,6-difluoroaniline dissolved in 400 ml of chloroform. The mixture was refluxed for one hour and the reaction solution was poured into an aqueous 10% solution of potassium hydroxide. The potassium hydroxide was extracted with chloroform and the organic layer was washed with an aqueous 10% solution of potassium hydroxide and water. The chloroform was distilled off and the residue was distilled under reduced pressure (bp: 70°-80° C./4 mmHg) and recrystallized from hexane, to yield 292 g of 4-bromo-2,6-difluoroaniline.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In the method of preparation, Compound [A], 2,6-difluoroaniline, is reacted with bromine in chloroform to yield compound [B], 4-bromo-2,6-difluoroaniline. Compound [B] is mixed with copper (I) cyanide in N-methylpyrrolidone to yield compound [C], 4-cyano-2,6-difluoroaniline. Compound [C] is mixed with sodium nitrite and sulfuric acid in acetic acid to yield a diazonium salt. The diazonium salt is mixed with copper (I) bromide in hydrobromic acid to yield compound [D], 5-cyano-1,3-difluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2,6-Difluorobenzeneamine (6.0 g, 45 mmol) was dissolved in acetic acid (20 mL) and bromine (2.4 mL, 50 mmol) was added and the mixture was stirred at ambient temperature for 15 minutes. After concentration, the residue was treated with aqueous sodium carbonate and extracted with ethyl acetate. The organic extract was dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel (200-300 mesh) eluting with 25/1 petroleum ether/ethyl acetate to give the title compound. MS: 208 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

328 g (2.05 mol) of bromine was dissolved in 390 cm3 of chloroform and added drop-wise, while stirring, to a solution of 252 g (1.95 mol) of 2,6-difluoroaniline and 170 g (2.15 mol) of anhydrous pyrimidine dissolved in 780 cm3 of chloroform, over 2 hours. The solution was stirred at room temperature for 2 hours and washed with water. The chloroform was distilled off and the residue was distilled under reduced pressure (110° C./30 mmHg). The crystals formed were recrystallized from hexane to yield 340 g (1.63 mol) of 4-bromo-2,6-difluoroaniline.
Quantity
328 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
780 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,6-difluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-difluoroaniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-difluoroaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-difluoroaniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-difluoroaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-difluoroaniline
Customer
Q & A

Q1: What is the structural characterization of 4-bromo-2,6-difluoroaniline?

A: this compound, a halogenated aniline derivative, has the molecular formula C6H4BrF2N [, ]. While the provided abstracts don't explicitly mention molecular weight or spectroscopic data, they highlight its use as a precursor for synthesizing more complex molecules like phenoxyimine ligands []. These ligands are characterized using techniques like IR, 1H NMR, 13C NMR, and HRMS.

Q2: How is this compound used in synthetic chemistry?

A: The research demonstrates the utility of this compound as a building block in organic synthesis []. Specifically, it undergoes Suzuki coupling with 4-styrylboronic acid, showcasing its reactivity towards forming a difluorovinylbiphenyl group. This intermediate subsequently reacts with various arylaldehydes to yield novel phenoxyimine ligands. The highlighted advantages of this synthetic route include its simplicity, mild conditions, and good yields [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.